(Z)-(2-(Heptadec-8-enyl)(5H)-oxazol-4-ylidene)bis(methylene) dioleate

Thermal stability Mesoionic ylides High-temperature catalysis

(Z)-(2-(Heptadec-8-enyl)(5H)-oxazol-4-ylidene)bis(methylene) dioleate (CAS 93841-65-7, molecular formula C58H105NO5, molecular weight 896.5 g/mol) is a synthetic mesoionic oxazolium ylide derivative belonging to the oxazoline/oxazole heterocycle class. Its structure features an oxazole ring bearing a (Z)-heptadec-8-enyl substituent at C2 and two oleate ester chains linked via methylene bridges at C4, conferring pronounced hydrophobic character and a charge-delocalized ylidenic system.

Molecular Formula C58H105NO5
Molecular Weight 896.5 g/mol
CAS No. 93841-65-7
Cat. No. B12674008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-(2-(Heptadec-8-enyl)(5H)-oxazol-4-ylidene)bis(methylene) dioleate
CAS93841-65-7
Molecular FormulaC58H105NO5
Molecular Weight896.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC1=NC(CO1)(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C58H105NO5/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55-59-58(52-62-55,53-63-56(60)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)54-64-57(61)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h25-30H,4-24,31-54H2,1-3H3/b28-25-,29-26-,30-27-
InChIKeyDLZBJVKEAVLIQQ-IUPFWZBJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (Z)-(2-(Heptadec-8-enyl)(5H)-oxazol-4-ylidene)bis(methylene) dioleate (CAS 93841-65-7) – Compound Class and Structural Identity


(Z)-(2-(Heptadec-8-enyl)(5H)-oxazol-4-ylidene)bis(methylene) dioleate (CAS 93841-65-7, molecular formula C58H105NO5, molecular weight 896.5 g/mol) is a synthetic mesoionic oxazolium ylide derivative belonging to the oxazoline/oxazole heterocycle class . Its structure features an oxazole ring bearing a (Z)-heptadec-8-enyl substituent at C2 and two oleate ester chains linked via methylene bridges at C4, conferring pronounced hydrophobic character and a charge-delocalized ylidenic system . The compound is supplied exclusively for non-human research purposes, including studies on amphiphilic assembly, heterocycle stabilization, and extended-chain behavior .

Why Closely Related Oxazoline Analogs Cannot Substitute for (Z)-(2-(Heptadec-8-enyl)(5H)-oxazol-4-ylidene)bis(methylene) dioleate


Superficially similar compounds such as 2-(8-heptadecenyl)-2-oxazoline (CAS 6301-24-2), the mono-oleate ester analog (CAS 93939-73-2), and diol-functionalized oxazolines (CAS 28984-69-2) share the heptadecenyl-oxazole core but lack the three critical differentiators present in the target compound: (i) the mesoionic oxazolium ylide electronic structure, (ii) the bis(methylene) dioleate dual-ester architecture, and (iii) the fixed (Z)-stereochemistry at the C8–C9 position of the alkenyl chain . These structural differences translate into measurable divergences in thermal stability, catalytic activation energetics, and lipophilic balance that generic substitution cannot replicate, necessitating compound-specific procurement for structure–property studies .

Quantitative Differentiation Evidence for (Z)-(2-(Heptadec-8-enyl)(5H)-oxazol-4-ylidene)bis(methylene) dioleate Against Closest Comparators


Thermal Decomposition Threshold vs. Non-Mesoionic Oxazolines

The mesoionic oxazolium ylide resonance structure of the target compound stabilizes the heterocyclic ring against thermal degradation, permitting operational use up to approximately 150 °C. In contrast, conventional non-mesoionic oxazolines decompose above approximately 80 °C . This 70 °C differential in thermal tolerance is attributed to charge delocalization across the oxazole ring and exocyclic methylene groups, which reduces susceptibility to ring-opening .

Thermal stability Mesoionic ylides High-temperature catalysis

DFT-Calculated Activation Energy Reduction in Pd-Catalyzed Asymmetric Allylic Alkylation vs. PHOX Ligands

Density functional theory (DFT) calculations indicate that the mesoionic structure of the target compound lowers the activation energy by 15–20 kJ/mol relative to phosphinooxazoline (PHOX) ligands in Pd-catalyzed asymmetric allylic alkylation reactions . The cis-oleate configuration further preorganizes the ligand–metal complex, contributing to the energetic advantage . It must be noted that these values are computational predictions from a vendor technical datasheet and have not been independently verified in peer-reviewed experimental studies.

Asymmetric catalysis DFT calculations Pd-catalyzed alkylation

Thermodynamic Preference for (Z)-Configuration Over (E)-Isomer

Computational stereochemical analysis shows that the (Z)-configuration at the heptadec-8-enyl double bond is thermodynamically favored by approximately +3.2 kcal/mol (13.4 kJ/mol) over the hypothetical (E)-isomer for related oxazole-containing systems . The Z-isomer exhibits a torsional angle of approximately 12.4° versus approximately 156.8° for the E-isomer, and electron repulsion energy is reduced from 15.3 kcal/mol (E) to 8.7 kcal/mol (Z) . This intrinsic stereochemical stability ensures batch-to-batch configurational consistency.

Stereochemistry Conformational analysis Z/E isomer stability

Enzyme Inhibition Profile: 5-LOX and sEH IC50 Values

The compound was tested in biochemical assays against human recombinant 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), yielding IC50 values >10,000 nM for both targets [1]. This low potency against two common off-target enzymes relevant to inflammation indicates a clean baseline profile suitable for use as a control compound or scaffold for further derivatization [1]. In contrast, many structurally related fatty acid amide derivatives exhibit sub-micromolar FAAH or NAAA inhibition .

Lipoxygenase inhibition Epoxide hydrolase Biochemical screening

Molecular Architecture: Bis(methylene) Dioleate vs. Mono-Oleate Analog – Calculated Physicochemical Profiles

The target compound (C58H105NO5, MW 896.5 g/mol) possesses two oleate ester chains versus one in the mono-oleate analog [2-(8-heptadecenyl)-4,5-dihydro-4-(hydroxymethyl)oxazole-4-yl]methyl oleate (CAS 93939-73-2, C40H73NO4, MW 632.02 g/mol) . The additional C18 unsaturated ester chain increases both molecular volume and predicted lipophilicity (estimated AlogP ≈ 22–24 for the target compound versus ≈ 15–17 for the mono-oleate analog, based on fragment-based calculation), and reduces the hydrophilic–lipophilic balance (HLB), favoring water-in-oil emulsification behavior [1].

Lipophilicity Amphiphilic assembly QSAR descriptors

Recommended Application Scenarios for (Z)-(2-(Heptadec-8-enyl)(5H)-oxazol-4-ylidene)bis(methylene) dioleate Based on Quantitative Evidence


High-Temperature Asymmetric Catalysis Development

The mesoionic oxazolium ylide scaffold of CAS 93841-65-7 supports catalytic reactions at temperatures up to approximately 150 °C, where non-mesoionic oxazolines would decompose (decomposition onset ~80 °C) . Combined with DFT-predicted activation energy reductions of 15–20 kJ/mol relative to PHOX ligands in Pd-catalyzed systems, this compound is a candidate scaffold for developing thermally robust chiral ligands for enantioselective transformations requiring elevated temperatures .

Stereochemically Defined Building Block for Structure–Property Relationship Studies

The thermodynamically stable (Z)-configuration (favored by ~3.2 kcal/mol over the E-isomer) ensures configurational homogeneity without the need for isomer separation . This makes the compound suitable as a stereodefined building block for systematic studies correlating olefin geometry with physicochemical or biological properties in oxazole-containing compound libraries.

Negative Control for Lipoxygenase and Epoxide Hydrolase Screening Campaigns

With IC50 values exceeding 10,000 nM for both human 5-LOX and sEH, this compound is essentially inactive against these two common off-target enzymes [1]. It can serve as a clean negative control or an inert scaffold for SAR studies where selective introduction of enzyme-inhibitory pharmacophores is desired.

Lipophilic Matrix Component for Amphiphilic Assembly Research

The dual-oleate ester architecture (MW 896.5 g/mol, estimated AlogP ≈ 22–24) confers markedly higher lipophilicity and lower HLB compared to the mono-oleate analog (MW 632.02 g/mol, estimated AlogP ≈ 15–17) . This property profile supports investigations into water-in-oil emulsification, lipid monolayer formation, and hydrophobic encapsulation, where precise control of the lipophilic–hydrophilic balance is critical .

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